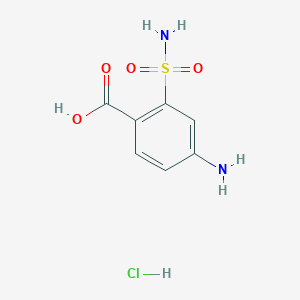

4-Amino-2-sulfamoylbenzoic acid hydrochloride

描述

4-Amino-2-sulfamoylbenzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at the 4-position and a sulfamoyl group at the 2-position, with a hydrochloride salt enhancing its solubility and stability. Its synthesis involves alkyl ester derivatives, which are explored for improved bioavailability and targeted delivery in pharmaceutical applications . The molecular formula is C₇H₈ClN₂O₄S, with a calculated molecular weight of ~251.67 g/mol.

属性

IUPAC Name |

4-amino-2-sulfamoylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S.ClH/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13;/h1-3H,8H2,(H,10,11)(H2,9,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORSENFSTQQVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059948-91-1 | |

| Record name | 4-amino-2-sulfamoylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Process Overview:

This method involves sulfonation of a suitable aromatic precursor, followed by nitration, reduction, and salt formation. It is widely used due to its straightforward approach and high yield potential.

Step-by-step Procedure:

- Sulfonation : Aromatic compound (such as benzoic acid derivatives) reacts with chlorosulfonic acid or sulfuric acid to introduce the sulfonic acid group.

- Nitration : The sulfonated intermediate undergoes nitration to introduce a nitro group at the desired position.

- Reduction : The nitro group is reduced to an amino group using iron powder or catalytic hydrogenation.

- Salt Formation : The free amino acid is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 145°C, N-methylpyrrolidone | 85-90 | Complete sulfonation at controlled temperature |

| Nitration | Nitric acid, 0-5°C | 80-85 | Regioselective nitration at para position |

| Reduction | Iron powder, acidic conditions | 75-85 | Efficient conversion of nitro to amino group |

| Salt formation | HCl, room temperature | Quantitative | Produces hydrochloride salt of the amino compound |

Research Findings:

- The process described in the patent (CN102417471B) emphasizes simplicity and high purity, utilizing oxidation with pressurized air and reduction with iron powder, leading to a high-yield synthesis of 4-amino-2-sulfobenzoic acid, which can then be converted into the hydrochloride salt.

Aromatic Sulfonation Followed by Amine Functionalization

Process Overview:

This method involves sulfonating an aromatic ring, followed by amination through diazotization or direct amino substitution, then salt formation.

Key Steps:

- Sulfonation : Aromatic precursor reacts with chlorosulfonic acid or sulfuric acid.

- Amination : The sulfonated intermediate undergoes amination via diazotization and reduction or nucleophilic substitution.

- Conversion to Hydrochloride : The amino compound is treated with hydrochloric acid to produce the hydrochloride salt.

Data Table: Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct sulfonation + reduction | High purity, straightforward process | Requires careful temperature control | 75-85 |

| Sulfonation + diazotization | Precise regioselectivity, good yields | More steps, requires diazotization reagents | 70-80 |

Research Findings:

- The patent CN104672114A describes a process involving sulfonation of 2,4-dichlorobenzoic acid, followed by ammonification and acidification, leading to the crude product, which is then purified.

Alternative Synthesis via Multi-step Aromatic Functionalization

Process Overview:

This involves synthesizing sulfamoyl derivatives of benzoic acid via chlorosulfonation, amination, and subsequent salt formation.

Key Steps:

- Chlorosulfonation : Aromatic substrate reacts with chlorosulfonic acid.

- Amination : Sulfonated intermediate reacts with ammonia or amines.

- Salt Formation : Acidification with hydrochloric acid yields the hydrochloride salt.

Data Table: Process Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, 145°C | 85-90 | Controlled addition to prevent over-sulfonation |

| Amination | Ammonia gas or aqueous ammonia, reflux | 70-80 | Efficient conversion to sulfamoyl derivative |

| Acidification | Hydrochloric acid, room temperature | Quantitative | Salt formation with high purity |

Research Findings:

- The patent CN104672114A details a process involving chlorosulfonic acid and ammoniation, emphasizing process control to optimize yield and purity.

Summary of Preparation Methods

| Method Type | Key Reagents | Typical Yield (%) | Main Advantages | Main Disadvantages |

|---|---|---|---|---|

| Direct sulfonation + reduction | Chlorosulfonic acid, iron powder, HCl | 75-85 | Simple, high purity, scalable | Requires temperature control, multiple steps |

| Sulfonation + diazotization | Chlorosulfonic acid, diazotization reagents | 70-80 | Good regioselectivity | More complex, requires diazotization reagents |

| Multi-step aromatic functionalization | Chlorosulfonic acid, ammonia, HCl | 70-85 | Versatile, high purity | Longer process, reagent handling concerns |

化学反应分析

Types of Reactions

4-Amino-2-sulfamoylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

Pharmaceutical Applications

Antihypertensive Activity

4-Amino-2-sulfamoylbenzoic acid hydrochloride is structurally related to several sulfamoylbenzoic acid derivatives that exhibit antihypertensive properties. These compounds are known to act as diuretics, helping to manage high blood pressure by promoting the excretion of sodium and water from the body, thus reducing blood volume and pressure . The synthesis of these compounds often involves the formation of reactive derivatives that can be coupled with amines in polar solvents, leading to effective pharmaceutical compositions .

Diuretic Effects

Historically, sulfamoylbenzoic acid derivatives have been used for their diuretic effects. However, they can also lead to adverse effects such as hypokalemia and glucose intolerance. Research has focused on modifying these compounds to retain their therapeutic benefits while minimizing side effects . For instance, newer derivatives have been developed that maintain hypotensive activity without significant diuretic effects .

Metallo-Beta-Lactamase Inhibition

Recent studies have highlighted the potential of 4-amino-2-sulfamoylbenzoic acid as a metallo-beta-lactamase (MBL) inhibitor. MBLs are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. The compound has shown promise in reducing minimum inhibitory concentrations (MICs) against MBL-producing strains, indicating its potential role in overcoming antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward chemical processes that yield high purity products suitable for pharmaceutical applications. Techniques include reacting chloro-derivatives with amines under controlled conditions, which can be optimized for large-scale production . This adaptability makes it a valuable compound in drug formulation.

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Amino-2-sulfamoylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This compound may also interact with cellular pathways involved in inflammation and other biological processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five structurally related hydrochlorides and benzoic acid derivatives (Table 1). Key differences in substituents influence their applications and physicochemical properties.

Table 1: Comparative Overview of 4-Amino-2-sulfamoylbenzoic Acid Hydrochloride and Analogues

Key Differences and Research Findings

Hydrochloride Salt Utility

The hydrochloride salt in both the target compound and 4-(aminomethyl)-2-methylbenzoic acid hydrochloride improves aqueous solubility, critical for drug formulation. However, the latter’s methyl and aminomethyl groups broaden its utility in material science (e.g., polymer synthesis) .

Pharmacological and Industrial Relevance

- Enzyme Inhibition : The sulfamoyl group’s affinity for metalloenzymes positions the target compound as a candidate for antiglaucoma or diuretic drugs, while AEBSF is restricted to laboratory use due to its irreversible inhibition mechanism .

- Material Science: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride’s rigid aromatic structure and functional groups enable its use in synthesizing high-performance polymers .

生物活性

Overview

4-Amino-2-sulfamoylbenzoic acid hydrochloride (CAS No. 2059948-91-1) is a synthetic compound with notable biological activities, particularly in the fields of microbiology and pharmacology. Its structure, comprising an amino group and a sulfonamide group attached to a benzoic acid moiety, allows it to interact with various biological targets, making it a valuable compound in research and potential therapeutic applications.

- Molecular Formula : C₇H₉ClN₂O₄S

- Molecular Weight : 252.68 g/mol

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group mimics substrates necessary for enzyme function, allowing it to bind to active sites and inhibit enzymatic reactions. This mechanism is particularly relevant in the context of antimicrobial activity against various bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens, particularly Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecium E5 | 15 μg/mL | 15 |

| Staphylococcus aureus ATCC 6538 | 50 μg/mL | 9 |

| Bacillus subtilis ATCC 6683 | 25 μg/mL | 8 |

| Candida albicans | 100 μg/mL | 8 |

These results indicate that the compound exhibits significant inhibitory effects on the growth of these microorganisms, which is crucial for its potential use in treating infections.

Case Studies

- Inhibition of Metallo-β-lactamases : A study highlighted the compound's ability to inhibit metallo-β-lactamases (MBLs), particularly SMB-1. This inhibition was characterized by binding to zinc ions at the active site, which is critical for the enzyme's function. The introduction of an amino group significantly enhanced its inhibitory potency against various MBLs, suggesting its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .

- Antibiofilm Activity : The compound also demonstrated moderate antibiofilm activity against Staphylococcus aureus and Enterococcus faecium. The minimum biofilm eradication concentration (MBEC) was determined to be around 125 µg/mL, indicating its potential use in preventing biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves sulfonation processes under controlled conditions to ensure high yields and purity. The compound has been evaluated through various in vitro assays that confirm its biological activity:

- Qualitative Screening : Compounds derived from this base structure showed varying degrees of antimicrobial effectiveness, with some derivatives exhibiting improved activity profiles compared to the parent compound .

- Toxicity Assessments : In toxicity studies using Daphnia magna as a model organism, newly synthesized derivatives exhibited lower toxicity than earlier compounds, indicating a promising safety profile for further development .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-sulfamoylbenzoic acid hydrochloride, and how can purity be optimized during synthesis?

- Methodology : Synthesis typically involves sulfamoylation of 4-amino-2-chlorobenzoic acid derivatives under controlled acidic conditions. Key steps include:

- Purification via recrystallization using ethanol/water mixtures to remove unreacted intermediates .

- Monitoring reaction progress with HPLC (C18 column, 0.03 M phosphate buffer:methanol [70:30], UV detection at 207 nm) to ensure >95% purity .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Stability Testing :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Avoid exposure to water, alcohols, or strong bases, as these may cleave the sulfamoyl moiety .

- Key Stability Indicators : Monitor pH-dependent solubility changes (e.g., reduced solubility below pH 3 due to protonation of the amino group) .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

- Structural Characterization :

- X-ray crystallography : Resolves bond angles and confirms planar geometry of the benzoic acid core .

- FT-IR : Validate functional groups (e.g., sulfonamide N–H stretch at 3350 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹) .

- NMR : Assign peaks using ¹H (δ 7.8–8.2 ppm for aromatic protons) and ¹³C (δ 165–170 ppm for carboxylic acid) spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing degradation products?

- Contradiction Analysis :

- Compare experimental spectra with reference standards (e.g., EP impurities C–F ).

- Use high-resolution MS to distinguish isobaric degradation products (e.g., sulfonic acid vs. sulfonamide fragments) .

Q. What strategies are effective for quantifying trace impurities in this compound, and how do regulatory guidelines inform these methods?

- Impurity Profiling :

- Employ gradient HPLC with UV/Vis detection (210–230 nm) to separate impurities like 2,4-dichlorobenzoic acid (EP Impurity E) and 4-chloro-5-sulfamoylanthranilic acid .

- Follow ICH Q3A guidelines, setting thresholds at 0.1% for unidentified impurities and 0.15% for identified toxic impurities .

- Validation : Ensure linearity (R² > 0.999) across 1–50 μg/mL and recovery rates of 98–102% for spiked impurity samples .

Q. How does the compound interact with biological systems, and what experimental models are suitable for studying its pharmacokinetics?

- Biological Interaction Studies :

- Use in vitro models (e.g., Caco-2 cells) to assess intestinal permeability and P-glycoprotein efflux .

- Perform plasma protein binding assays (equilibrium dialysis) to determine unbound fractions .

Q. What computational approaches can predict the compound’s reactivity in novel synthetic pathways?

- In Silico Modeling :

- Apply DFT calculations (B3LYP/6-31G*) to predict electrophilic sites (e.g., sulfamoyl nitrogen) for functionalization .

- Simulate reaction pathways using software like Gaussian or ORCA to optimize coupling reactions (e.g., amide bond formation) .

Methodological Notes

- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Pharmaceutical Analysis) over vendor catalogs .

- Contradictions : Address conflicting storage recommendations by validating conditions via accelerated stability testing .

- Safety : Use PPE (gloves, goggles) when handling due to skin/eye corrosion risks (GHS Category 1B/1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。